molecular formula C5H10FN B13159658 1-(2-Fluoroethyl)azetidine

1-(2-Fluoroethyl)azetidine

Cat. No.: B13159658
M. Wt: 103.14 g/mol
InChI Key: YAHRJBMSLATQQK-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)azetidine is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane. The presence of a fluorine atom in the ethyl side chain imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)azetidine can be synthesized through several methods. This method is efficient for synthesizing functionalized azetidines, although it has faced challenges due to the inherent difficulties associated with this approach .

Another method involves the cyclization of appropriate precursors, such as the reduction of β-lactams or the ring-opening of highly strained azabicyclobutanes . These methods require specific reaction conditions and prefunctionalized starting materials.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom in the ethyl side chain can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the nature of the substituents involved.

Major Products: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidines.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)azetidine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interactions with other molecules .

Comparison with Similar Compounds

  • Aziridines
  • Pyrrolidines
  • β-Lactams

Properties

Molecular Formula

C5H10FN

Molecular Weight

103.14 g/mol

IUPAC Name

1-(2-fluoroethyl)azetidine

InChI

InChI=1S/C5H10FN/c6-2-5-7-3-1-4-7/h1-5H2

InChI Key

YAHRJBMSLATQQK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CCF

Origin of Product

United States

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